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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding the potential for hERG inhibition with ALB-127158(a), a potent and

selective melanin-concentrating hormone 1 (MCH₁) receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its primary mechanism of action?

A1: ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone

receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor (GPCR) primarily expressed in

the central nervous system that is involved in regulating energy homeostasis, feeding behavior,

and mood.[2][3][4] By blocking the binding of the endogenous ligand MCH to MCHR1, ALB-
127158(a) inhibits downstream signaling cascades.[4] MCHR1 couples to multiple G-protein

subtypes, primarily Gαi/o and Gαq, leading to the inhibition of adenylyl cyclase (reducing cAMP

levels) and the activation of phospholipase C (increasing intracellular calcium), respectively.[4]

Q2: Is there a known risk of hERG inhibition with ALB-127158(a)?

A2: While specific quantitative data on the hERG inhibition of ALB-127158(a) is not publicly

available, it is important to note that many drugs developed as MCHR1 antagonists have failed

in clinical development due to cardiotoxicity caused by hERG inhibition.[5][6] The binding site of

MCHR1 antagonists can have similarities to the binding site of the human Ether-à-go-go-
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Related Gene (hERG) channel, creating a potential for off-target effects.[5] Therefore, it is a

significant and well-recognized risk for this class of compounds.

Q3: Why is hERG inhibition a concern in drug development?

A3: The hERG (human Ether-à-go-go-Related Gene) encodes for a potassium ion channel

(IKr) that is crucial for cardiac repolarization, the process of resetting the heart muscle after

each beat.[7][8] Inhibition of the hERG channel can delay this repolarization, leading to a

prolongation of the QT interval on an electrocardiogram (ECG).[7][8] This condition, known as

Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia

called Torsades de Pointes (TdP).[7] Due to this risk, regulatory agencies like the FDA mandate

hERG liability testing for new chemical entities.[8]

Q4: What are the standard methods for assessing hERG inhibition?

A4: The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp

electrophysiology assay on cells stably expressing the hERG channel (e.g., HEK293 or CHO

cells).[7][9] Automated patch-clamp systems, such as the QPatch and SyncroPatch, are also

widely used for higher throughput screening.[7] Other methods include radioligand binding

assays and fluorometric imaging plate reader (FLIPR)-based thallium flux assays.[10]

Quantitative Data Summary
As specific hERG inhibition data for ALB-127158(a) is not available in the public domain, the

following table provides a general framework for how such data would be presented.

Researchers should perform their own experiments to determine the specific values for ALB-
127158(a).
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Compound Assay Type Cell Line IC₅₀ (µM) Hill Slope
N
(replicates)

ALB-

127158(a)

Manual

Patch-Clamp

HEK293-

hERG

Data not

available

Data not

available

Data not

available

E-4031

(Positive

Control)

Manual

Patch-Clamp

HEK293-

hERG
~0.01 ~1.0 ≥ 2

DMSO

(Vehicle

Control)

Manual

Patch-Clamp

HEK293-

hERG
No Inhibition N/A ≥ 2

Note: E-4031 is a well-characterized, potent hERG inhibitor commonly used as a positive

control.

Experimental Protocols
Manual Whole-Cell Patch-Clamp Assay for hERG
Inhibition
This protocol outlines the "gold standard" method for evaluating compound effects on the

hERG potassium channel.

1. Cell Preparation:

Use a stable cell line with high expression of hERG channels (e.g., HEK293 or CHO cells).

Culture cells to 70-80% confluency.

On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them

at a low density in the recording chamber.

2. Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES.

Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-

ATP. Adjust pH to 7.2 with KOH.

Test Compound Solutions: Prepare stock solutions of ALB-127158(a) in DMSO. Dilute to

final concentrations in the external solution. The final DMSO concentration should typically

be ≤0.5%.[7]

3. Electrophysiological Recording:

Perform recordings at physiological or near-physiological temperatures (35-37°C).[11]

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal

solution.

Establish a high-resistance seal (≥1 GΩ) between the pipette and the cell membrane.[11][12]

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -80 mV.

4. Voltage Protocol:

To elicit hERG current, apply a specific voltage-clamp protocol. A common protocol is:

Depolarize to a potential of +20 mV to +40 mV for 1-2 seconds to activate the channels.

Repolarize to a potential of -50 mV to -80 mV to elicit the characteristic hERG tail current.

[11][12]

Repeat this protocol at regular intervals (e.g., every 5-15 seconds).[11][12]

5. Data Acquisition and Analysis:

Record the current for a stable baseline period in the vehicle solution.

Apply increasing concentrations of ALB-127158(a) sequentially to the same cell.[7]
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Measure the peak amplitude of the hERG tail current at each concentration after a steady-

state block has been achieved.

Calculate the percentage of inhibition at each concentration relative to the baseline current in

the vehicle.

Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀

value.[12]
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Issue Potential Cause(s) Recommended Solution(s)

Unstable hERG current

baseline ("Rundown")

1. Poor cell health.2. Instability

of the whole-cell patch

configuration.3. Fluctuation in

bath temperature.

1. Use cells from a lower

passage number and ensure

optimal culture conditions.2.

Monitor seal resistance and

holding current; if unstable,

discard the cell.3. Ensure the

perfusion and bath

temperature control systems

are functioning correctly.

High variability between cells

1. Inconsistent voltage control

(series resistance issue).2.

Heterogeneous cell expression

of hERG channels.

1. Use series resistance

compensation (typically 70-

80%). Monitor and ensure it

remains stable throughout the

experiment.2. Only use cells

that meet quality control

criteria (e.g., pre-compound tail

current > 200 pA).[7]

Compound precipitation in

solution

1. Poor solubility of the test

compound (e.g., ALB-

127158(a)) at the tested

concentrations.2. Use of

inappropriate solvents.

1. Visually inspect solutions for

precipitation. If observed,

reduce the highest test

concentration or use a suitable

solubilizing agent (ensure the

agent itself has no hERG

effect).2. Ensure the final

DMSO concentration is within

acceptable limits (e.g., <0.5%).

No or weak response to

positive control (e.g., E-4031)

1. Incorrect concentration of

the positive control.2.

Degradation of the positive

control stock solution.3. The

cell line is not expressing

functional hERG channels.

1. Verify the dilution

calculations and prepare fresh

solutions.2. Use a fresh aliquot

of the positive control.3.

Confirm hERG expression and

function with a reliable batch of

cells.
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False positive hERG inhibition

1. Impurities in the compound

sample.2. Non-specific effects

of high compound

concentrations.

1. Ensure the purity of the

ALB-127158(a) sample is high

(>95%).[13]2. Test a wider

range of concentrations to

establish a clear dose-

response relationship. If the

effect is only seen at very high

concentrations, it may be a

non-specific artifact.
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Caption: Experimental workflow for assessing hERG inhibition using patch-clamp

electrophysiology.
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Caption: Logic diagram for troubleshooting unstable hERG current recordings.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b605276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gαi/o Pathway Gαq Pathway

MCH Peptide

MCHR1 Receptor

Activates

ALB-127158(a)

Blocks

Gαi/o Gαq

Adenylyl Cyclase

↓ cAMP

↓ PKA Activity

Phospholipase C

↑ IP₃

↑ Intracellular Ca²⁺

Click to download full resolution via product page

Caption: Simplified MCHR1 signaling pathways and the inhibitory action of ALB-127158(a).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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